molecular formula C9H8N2O2 B049482 1-Methyl-5-nitro-1H-indole CAS No. 29906-67-0

1-Methyl-5-nitro-1H-indole

Cat. No.: B049482
CAS No.: 29906-67-0
M. Wt: 176.17 g/mol
InChI Key: PXBQSCHRKSBGKV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the first position and a nitro group at the fifth position of the indole ring. It has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indole can be synthesized through several methods. One common approach involves the nitration of 1-methylindole. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the indole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H8N2O2
Molecular Weight: 164.17 g/mol
IUPAC Name: 1-methyl-5-nitroindole
Canonical SMILES: CN1C=CC2=C(C=C1)N+[O-]C=C2

Medicinal Chemistry

MNI and its derivatives have been extensively studied for their potential therapeutic applications:

  • Antimicrobial Activity: Research indicates that MNI derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various indole derivatives that demonstrated strong antibacterial activity against strains such as Micrococcus luteus and Pseudomonas fluorescens .
  • Anticancer Properties: MNI has shown promise in cancer research. Compounds derived from MNI have been tested against various tumor cell lines, revealing effective cytotoxicity. For example, some derivatives demonstrated notable activity against drug-resistant cancer cells .
  • Enzyme Inhibition Studies: MNI has been explored as an inhibitor for specific enzymes, suggesting potential roles in regulating metabolic processes. This aspect is crucial for developing drugs targeting metabolic disorders .

Biological Studies

MNI is utilized in various biological studies due to its unique structural features:

  • Metabolic Pathway Tracing: The compound is employed in metabolic studies to trace pathways involving indole derivatives. This application is particularly valuable in understanding the biochemical mechanisms of action of related compounds .
  • Interaction Studies: Investigations into how MNI interacts with biological targets provide insights into its pharmacological properties, enhancing its potential as a drug candidate .

Industrial Applications

Beyond medicinal uses, MNI finds applications in industrial chemistry:

  • Synthesis of Dyes and Pigments: MNI serves as a building block for synthesizing various dyes and pigments used in the textile and paint industries. Its unique chemical properties allow for the development of vibrant colors .
  • Chemical Intermediates: The compound acts as an intermediate in the synthesis of more complex organic compounds, facilitating advancements in organic synthesis methodologies .

Case Studies

Several case studies have highlighted the effectiveness of MNI derivatives:

  • Indole Derivatives Against Cancer Cells : A study synthesized ten indole derivatives with varying moieties at the C-3 position, assessing their antibacterial and anticancer activities. The findings indicated that certain derivatives exhibited strong cytoprotective effects and significant antibacterial activity .
  • Development of Antimicrobial Agents : A recent investigation focused on synthesizing novel indole-imidazole derivatives that displayed potent antibacterial and antifungal properties, emphasizing the versatility of MNI derivatives in developing new therapeutic agents .

Comparison with Similar Compounds

1-Methyl-5-nitro-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its combination of the methyl and nitro groups, which contribute to its distinct chemical and biological characteristics.

Biological Activity

1-Methyl-5-nitro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a nitro group at the 5th position and a methyl group at the 1st position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈N₂O₂. Its structure can be represented as follows:

Structure C9H8N2O2\text{Structure }\text{C}_9\text{H}_8\text{N}_2\text{O}_2

The presence of the nitro group is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, potentially leading to cell death in microbial organisms. Studies have shown that compounds with similar structures often demonstrate significant antibacterial effects through mechanisms involving DNA damage and inhibition of protein synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound's ability to form covalent bonds with nucleophilic sites in biological molecules suggests that it may interfere with critical cellular functions necessary for cancer cell survival. For instance, its interaction with DNA can lead to cytotoxic effects, making it a candidate for further development in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Assays : In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth.
  • Cytotoxicity Tests : Cell viability assays reveal that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. The IC50 values suggest that it can effectively reduce cell proliferation at relatively low concentrations.
  • Mechanistic Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and key proteins involved in cancer pathways, supporting its role as a potential therapeutic agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
5-Nitroindole Nitro at position 5Lacks methyl group
1-Methylindole Methyl at position 1No nitro group
6-Nitroindole Nitro at position 6Different positioning affects reactivity
Indoleacetic acid Contains acetic acid moietyPrimarily used as a plant hormone

The combination of both nitro and methyl groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

1-methyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQSCHRKSBGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184021
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29906-67-0
Record name 1H-Indole, 1-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-indole (2.0 g, 12.3 mmol) in acetone (20 ml), powdered potassium hydroxide (3.4 g, 60.7 mmol, 5 eq) was added followed by the addition methyl iodide (2.61 g, 18.5 mmol, 1.5 eq) at 0° C. The reaction mixture was heated to reflux for 10 hr. The solvent was evaporated and water was added. The compound was extracted with ethyl acetate, dried over anhydrous sodium sulphate, filtered and the organic layer was concentrated to dryness to yield 1-methyl-5-nitro-1H-indole (2.0 g, 92%). The crude compound was used in the next stage without purification.
Quantity
2 g
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3.4 g
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20 mL
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2.61 g
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Synthesis routes and methods II

Procedure details

To a solution of 5-nitroindole (0.20 g) in tetrahydrofuran (2 ml) was added sodium hydride (0.06 g of 60% dispersion in oil) and evolution of gas noted. After stirring for 30 min methyl iodide (0.086 ml) was added to the dark brown reaction mixture and the reaction mixture heated to 65° C. for 2 hr before cooling to room temperature and partitioning between dichloromethane and water. Organic phase separated, washed with sodium thiosulphate solution, dried (Na2SO4) and concentrated to leave sub-title compound as a yellow solid (0.20 g). 1H NMR (DMSO-d6) δ 8.58 (1H, d), 8.04 (1H, dd), 7.65 (1H, d), 7.61 (1H, d), 6.75 (1H, dd), 3.88 (3H, s).
Quantity
0.2 g
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0.06 g
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2 mL
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0.086 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of sodium hydride (5.0 g; 167 mmol) in dimethylformamide (200 ml) at 0° C. under nitrogen was added 5-nitroindole (25 g; 154 mmol) in dimethylformamide. After stirring for 0.5 h, iodomethane (10.5 ml; 168 mmol) in dimethylformamide (50 ml) was added, and stirring was continued for 2 h. The reaction mixture was then quenched with water, and poured onto excess water with stirring. Filtration afforded the title compound (27.4 g; 94%).
Quantity
5 g
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200 mL
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25 g
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0 (± 1) mol
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10.5 mL
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50 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Methyl-5-nitro-1H-indole in the synthesis of spiroindolinones and what are the potential antimicrobial applications of these compounds?

A1: this compound serves as a crucial starting material in the synthesis of spiroindolinone derivatives, specifically acting as the indole-2,3-dione component. In the study, it reacted with 2-amino-4-chlorothiophenol to yield 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one []. This spiroindolinone derivative, along with others synthesized in previous studies, were then tested for their antimicrobial activity against various bacterial and fungal strains. The research indicated that some of these spiroindolinone derivatives, particularly those containing benzothiazole or 5-chlorobenzothiazole moieties, exhibited promising activity against Staphylococcus aureus and Candida albicans []. These findings highlight the potential of utilizing this compound as a building block for developing novel antimicrobial agents.

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